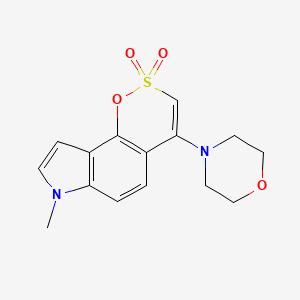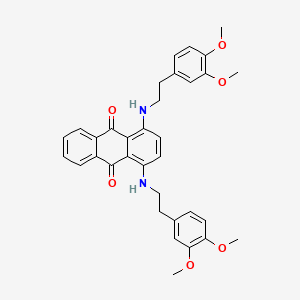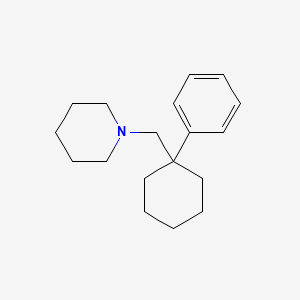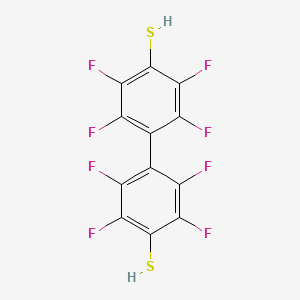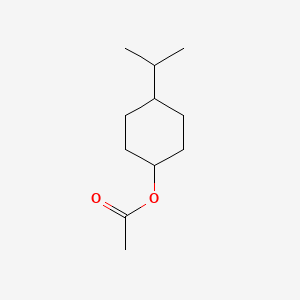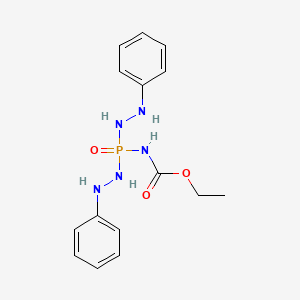
2-Benzylidenecyclopent-4-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidenecyclopent-4-ene-1,3-dione is a chemical compound known for its unique structure and reactivity It features a benzylidene group attached to a cyclopentene ring with two ketone functionalities at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenecyclopent-4-ene-1,3-dione typically involves the condensation of benzaldehyde with cyclopent-4-ene-1,3-dione. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring proper handling and disposal of by-products.
化学反応の分析
Types of Reactions: 2-Benzylidenecyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of cyclopent-4-ene-1,3-diol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Benzylidenecyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
作用機序
The mechanism of action of 2-Benzylidenecyclopent-4-ene-1,3-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the benzylidene group and the ketone functionalities. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
2-Benzylidenecyclopent-4-ene-1,3-dione can be compared with other similar compounds, such as:
Cyclopent-4-ene-1,3-dione: Lacks the benzylidene group, making it less reactive in certain types of reactions.
Benzylidenemalononitrile: Contains a similar benzylidene group but has different functional groups, leading to distinct reactivity and applications.
Indane-1,3-dione: Shares the dione functionality but has a different ring structure, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzylidene group with the cyclopentene ring, providing a versatile scaffold for various chemical transformations and applications.
特性
CAS番号 |
34428-29-0 |
|---|---|
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-benzylidenecyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-8H |
InChIキー |
HBMINKZFDAUJGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



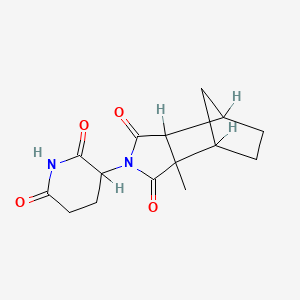

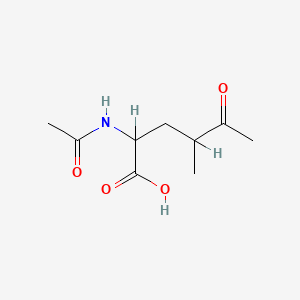
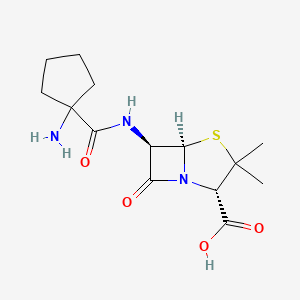
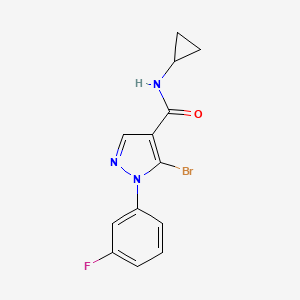
methanone](/img/structure/B12802724.png)

